
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Overview
Description
“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrF3N2O2 . It is a solid substance and is used as a substrate in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H2BrF3N2O2/c7-5-4 (6 (8,9)10)1-3 (2-11-5)12 (13)14/h1-2H . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen .
Chemical Reactions Analysis
“this compound” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it can participate in arylation reactions.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 270.99 g/mol . The compound’s InChI key is WHTGDIMWBUVWJS-UHFFFAOYSA-N .
Scientific Research Applications
Spectroscopic and Optical Studies
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine has been studied for its spectroscopic and optical properties. H. Vural and M. Kara (2017) explored the spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also investigated the non-linear optical (NLO) properties, which are critical in the development of optical materials and devices (Vural & Kara, 2017).
Applications in Molecular Structures
The study of molecular structures and conformations also involves the use of this compound. J. Hanuza et al. (2002) analyzed the crystal structure and polarized vibrational spectra of 2-bromo-4-nitropyridine N-oxide, a related compound, providing insights into molecular interactions and structural analysis (Hanuza et al., 2002).
Magnetic Properties in Complexes
Research by Jin-Xia Xu et al. (2009) focused on lanthanide-nitronyl nitroxide complexes, incorporating a similar molecule, which exhibited single-molecule magnet behavior. This is significant in the field of molecular magnetism and potential applications in quantum computing and data storage (Xu et al., 2009).
Antimicrobial and DNA Interaction Studies
The antimicrobial activities of similar compounds have been tested, providing valuable information for potential pharmaceutical applications. Additionally, the interaction with DNA, as studied by Vural and Kara, is crucial for understanding genetic interactions and drug development (Vural & Kara, 2017).
Electrophilic Substitution Reactions
Research on electrophilic substitution reactions, as conducted by H. Salgado-Zamora et al. (2008), explores the chemical reactivity and synthetic utility of pyridine derivatives, which is fundamental in organic synthesis and the development of new compounds (Salgado-Zamora et al., 2008).
Synthesis of Pyridine Derivatives
Studies on the synthesis of pyridine derivatives, like the work by L. Kiss et al. (2008), are critical for expanding the library of organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Kiss et al., 2008).
Safety and Hazards
The safety data sheet for “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
It’s known that this compound is used as a substrate in various chemical reactions .
Mode of Action
It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent , which suggests that it may interact with its targets through this mechanism.
Biochemical Pathways
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Result of Action
It’s known that compounds containing a trifluoromethyl group have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Action Environment
It’s known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Properties
IUPAC Name |
2-bromo-3-nitro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTPNVWLMZFFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673512 | |
| Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-90-9 | |
| Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
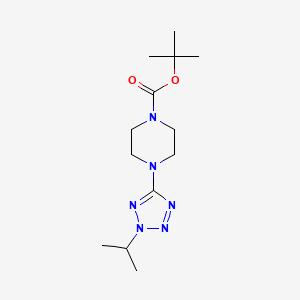
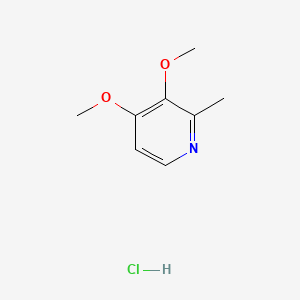
![2'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578638.png)
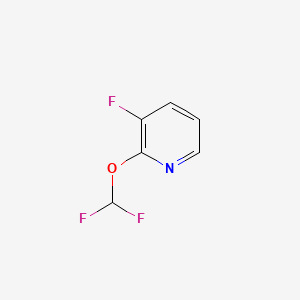
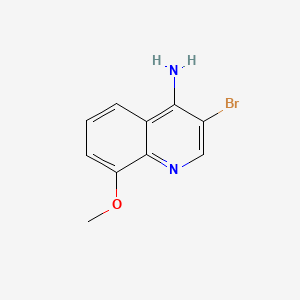
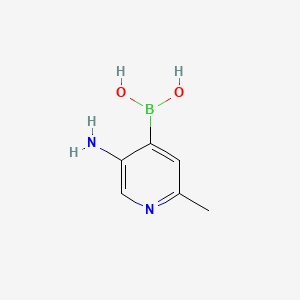


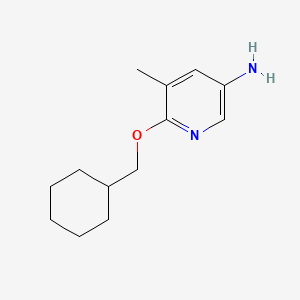


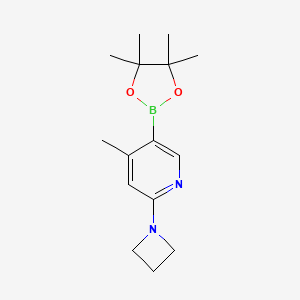
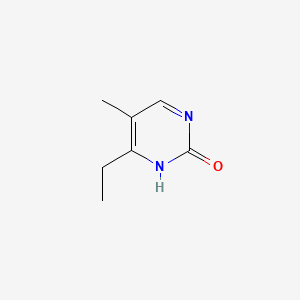
![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)
